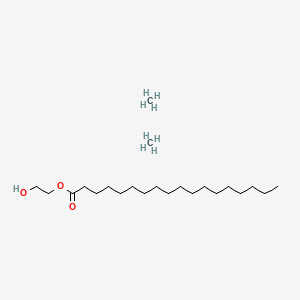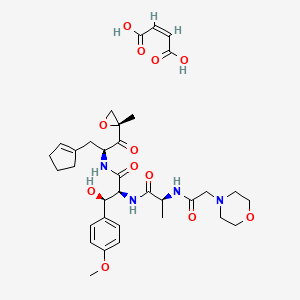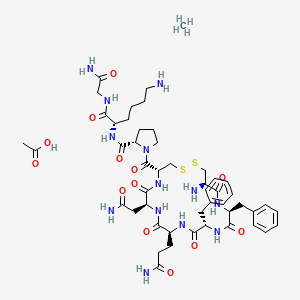![molecular formula C80H102ClF3N10O11S4 B10831864 N-[[(1R)-4-(4-chlorophenyl)-1-methyl-3-[[4-[4-[[4-[[(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylcarbamoyl]phenyl]piperazin-1-yl]methyl]cyclohex-3-en-1-yl]methyl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]decanediamide](/img/structure/B10831864.png)
N-[[(1R)-4-(4-chlorophenyl)-1-methyl-3-[[4-[4-[[4-[[(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylcarbamoyl]phenyl]piperazin-1-yl]methyl]cyclohex-3-en-1-yl]methyl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]decanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PZ703b is a novel compound known as a proteolysis-targeting chimera (PROTAC) degrader. It specifically targets the B-cell lymphoma-extra large (BCL-XL) protein, which plays a crucial role in regulating apoptosis (programmed cell death). By degrading BCL-XL, PZ703b induces apoptosis and inhibits the proliferation of cancer cells, making it a promising candidate for cancer research, particularly in the study of bladder cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PZ703b involves multiple steps, including the coupling of specific ligands to form a chimeric molecule. The synthetic route typically includes:
Ligand Synthesis: The preparation of ligands that bind to BCL-XL and the von Hippel-Lindau (VHL) E3 ligase.
Coupling Reaction: The ligands are coupled using a linker to form the PROTAC molecule.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of PZ703b would involve scaling up the synthetic route while ensuring the purity and stability of the compound. This includes optimizing reaction conditions, using automated synthesis equipment, and implementing stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
PZ703b undergoes several types of chemical reactions, including:
Degradation: It induces the degradation of BCL-XL protein through the ubiquitin-proteasome pathway.
Apoptosis Induction: It triggers apoptosis in cancer cells via the mitochondrial pathway.
Common Reagents and Conditions
Reagents: Common reagents used in the synthesis and reactions of PZ703b include dimethyl sulfoxide (DMSO), trifluoroacetic acid (TFA), and various coupling agents.
Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure the stability and activity of the compound.
Major Products
The major product formed from the reactions involving PZ703b is the degraded BCL-XL protein, leading to the induction of apoptosis in cancer cells .
Scientific Research Applications
PZ703b has several scientific research applications, including:
Cancer Research: It is used to study the mechanisms of apoptosis and cancer cell proliferation, particularly in bladder cancer.
Drug Development: PZ703b serves as a lead compound for developing new cancer therapies targeting BCL-XL and BCL-2 proteins.
Biological Studies: It helps in understanding the role of BCL-XL in cellular processes and its interaction with other proteins.
Chemical Biology: PZ703b is used to explore the potential of PROTACs in targeted protein degradation and their therapeutic applications
Mechanism of Action
PZ703b exerts its effects through a unique mechanism of action:
Target Binding: It binds to BCL-XL and the VHL E3 ligase, forming a ternary complex.
Ubiquitination: The complex facilitates the ubiquitination of BCL-XL, marking it for degradation by the proteasome.
Apoptosis Induction: The degradation of BCL-XL disrupts the balance of pro- and anti-apoptotic proteins, leading to the activation of apoptosis pathways in cancer cells
Comparison with Similar Compounds
Similar Compounds
PZ703a: An epimer of PZ703b, but less potent in inducing BCL-XL degradation.
DT2216: A predecessor PROTAC that targets BCL-XL but does not inhibit BCL-2 as effectively as PZ703b.
Uniqueness
PZ703b is unique due to its dual-targeting mechanism, which allows it to degrade BCL-XL and inhibit BCL-2 simultaneously. This hybrid mechanism enhances its potency against cancer cells that depend on both BCL-XL and BCL-2 for survival .
Properties
Molecular Formula |
C80H102ClF3N10O11S4 |
|---|---|
Molecular Weight |
1600.4 g/mol |
IUPAC Name |
N-[[(1R)-4-(4-chlorophenyl)-1-methyl-3-[[4-[4-[[4-[[(2R)-4-morpholin-4-yl-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylcarbamoyl]phenyl]piperazin-1-yl]methyl]cyclohex-3-en-1-yl]methyl]-N'-[(2S)-1-[(2S,4R)-4-hydroxy-2-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]decanediamide |
InChI |
InChI=1S/C80H102ClF3N10O11S4/c1-54(56-20-22-58(23-21-56)73-55(2)86-53-107-73)87-76(99)69-46-64(95)50-94(69)77(100)74(78(3,4)5)89-72(97)19-15-10-8-7-9-14-18-71(96)85-52-79(6)36-34-67(57-24-28-61(81)29-25-57)60(48-79)49-92-38-40-93(41-39-92)63-30-26-59(27-31-63)75(98)90-109(103,104)66-32-33-68(70(47-66)108(101,102)80(82,83)84)88-62(35-37-91-42-44-105-45-43-91)51-106-65-16-12-11-13-17-65/h11-13,16-17,20-33,47,53-54,62,64,69,74,88,95H,7-10,14-15,18-19,34-46,48-52H2,1-6H3,(H,85,96)(H,87,99)(H,89,97)(H,90,98)/t54-,62+,64+,69-,74+,79+/m0/s1 |
InChI Key |
CWIUDSZQDVZITQ-QFNMACOTSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCC(=O)NC[C@@]4(CCC(=C(C4)CN5CCN(CC5)C6=CC=C(C=C6)C(=O)NS(=O)(=O)C7=CC(=C(C=C7)N[C@H](CCN8CCOCC8)CSC9=CC=CC=C9)S(=O)(=O)C(F)(F)F)C1=CC=C(C=C1)Cl)C)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCC(=O)NCC4(CCC(=C(C4)CN5CCN(CC5)C6=CC=C(C=C6)C(=O)NS(=O)(=O)C7=CC(=C(C=C7)NC(CCN8CCOCC8)CSC9=CC=CC=C9)S(=O)(=O)C(F)(F)F)C1=CC=C(C=C1)Cl)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3aR,6E,10Z,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10831785.png)
![[(2R,4S,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;methane](/img/structure/B10831786.png)
![[(1R,3E,5R,7S,9Z,12R,13S,14S)-1,11-diacetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,9-dienyl] benzoate](/img/structure/B10831790.png)


![3-(2-amino-[1,3]thiazolo[5,4-b]pyridin-5-yl)-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B10831830.png)



![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B10831861.png)

![[(1R,3Z,5R,7S,9Z,12R,13S,14S)-1,11-diacetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,9-dienyl] benzoate](/img/structure/B10831879.png)

![5-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methylpyrimidine-2,4-dione](/img/structure/B10831887.png)
